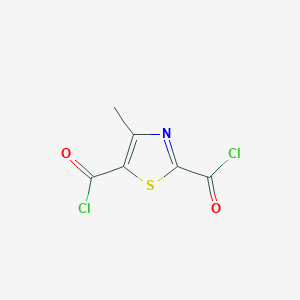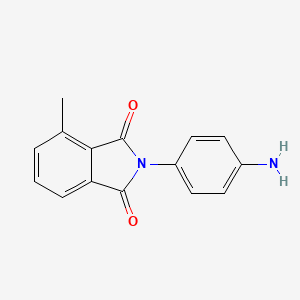![molecular formula C18H23N3OS B13886093 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol is a complex organic compound that features a unique combination of functional groups, including an aminopiperidine, a thiazole, and an indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Aminopiperidine Group: This step involves the nucleophilic substitution of a halogenated intermediate with 4-aminopiperidine.
Formation of the Indene Moiety: This can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine and thiazole rings are likely involved in binding to these targets, while the indene moiety may play a role in the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine: This compound also features an aminopiperidine group and has been studied for its potential as an EGFR and HER2 kinase inhibitor.
2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: Another compound with an aminopiperidine group, known for its potential therapeutic applications.
Uniqueness
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C18H23N3OS |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C18H23N3OS/c1-11-9-15(17(22)14-4-2-3-13(11)14)16-10-23-18(20-16)21-7-5-12(19)6-8-21/h9-10,12,22H,2-8,19H2,1H3 |
InChI 键 |
LHMHWPISHHMISJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1CCC2)O)C3=CSC(=N3)N4CCC(CC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
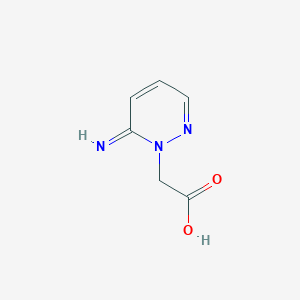
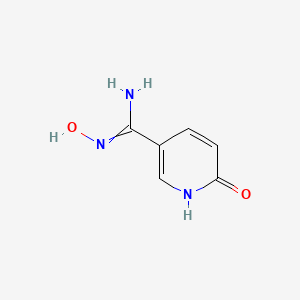
![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)


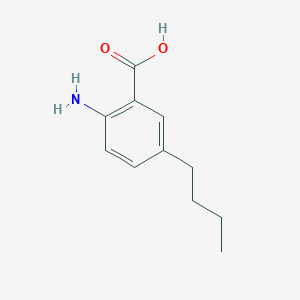

![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)

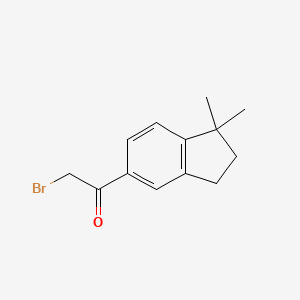
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
